(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid
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Overview
Description
(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid is an organic compound characterized by the presence of a dichlorophenyl group, an isopropoxy group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid typically involves the reaction of 3,5-dichloro-4-isopropoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Reflux conditions for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C)
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid (HNO₃), sulfonation with sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-isopropoxybenzoic acid
Reduction: Formation of 3,5-dichloro-4-isopropoxyphenylpropanol
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic effects in various diseases
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-isopropoxybenzoic acid
- 3,5-Dichloro-4-isopropoxyphenylpropanol
- 3,5-Dichloro-4-isopropoxyphenylacetic acid
Uniqueness
(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acrylic acid moiety allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3,5-dichloro-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-7(2)17-12-9(13)5-8(6-10(12)14)3-4-11(15)16/h3-7H,1-2H3,(H,15,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRRWODQUYVRA-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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